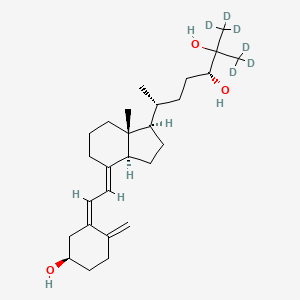
UbcH5c-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UbcH5c-IN-1 is a potent and selective small-molecule inhibitor of the ubiquitin-conjugating enzyme UbcH5c. This compound has shown promise in various scientific research applications, particularly in the fields of cancer research and drug development. This compound is known for its ability to inhibit the activity of UbcH5c, which plays a crucial role in the ubiquitination process, a post-translational modification that regulates protein degradation and other cellular processes .
Vorbereitungsmethoden
The synthesis of UbcH5c-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
UbcH5c-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
UbcH5c-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth and metastasis of pancreatic cancer cells by targeting UbcH5c, which is overexpressed in these cells.
Drug Development: this compound serves as a lead compound for developing new therapeutic agents, particularly for diseases where ubiquitination plays a key role.
Biological Studies: Researchers use this compound to study the ubiquitination process and its impact on various cellular functions, including protein degradation, cell cycle regulation, and apoptosis.
Medical Applications: The compound’s ability to modulate ubiquitination makes it a potential candidate for treating diseases such as rheumatoid arthritis and other inflammatory conditions.
Wirkmechanismus
UbcH5c-IN-1 exerts its effects by covalently binding to the cysteine residue at position 85 of the ubiquitin-conjugating enzyme UbcH5c. This binding inhibits the enzyme’s activity, preventing the transfer of ubiquitin to target proteins. The inhibition of UbcH5c disrupts the ubiquitination process, leading to the accumulation of proteins that would otherwise be degraded. This mechanism is particularly effective in cancer cells, where the regulation of protein degradation is often dysregulated .
Vergleich Mit ähnlichen Verbindungen
UbcH5c-IN-1 is unique compared to other similar compounds due to its high selectivity and potency for UbcH5c. Similar compounds include:
1β-Hydroxy Alantolactone: This sesquiterpene lactone also targets UbcH5c but has a different binding mechanism and lower selectivity.
MDMX Recruits UbcH5c: This compound facilitates the activity of MDM2 E3 ligase, which is involved in p53 degradation, highlighting a different application and mechanism compared to this compound.
Eigenschaften
CAS-Nummer |
2109805-97-0 |
|---|---|
Molekularformel |
C22H21BrO3 |
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
(3aS,9bR)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C22H21BrO3/c1-12-10-19(25-11-15-6-4-5-7-18(15)23)14(3)20-16(12)8-9-17-13(2)22(24)26-21(17)20/h4-7,10,17,21H,2,8-9,11H2,1,3H3/t17-,21+/m0/s1 |
InChI-Schlüssel |
IRBNWCSCHCJSLT-LAUBAEHRSA-N |
Isomerische SMILES |
CC1=CC(=C(C2=C1CC[C@@H]3[C@H]2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |
Kanonische SMILES |
CC1=CC(=C(C2=C1CCC3C2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


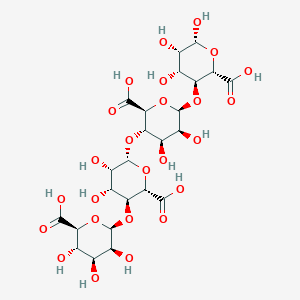

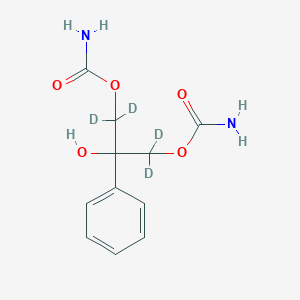
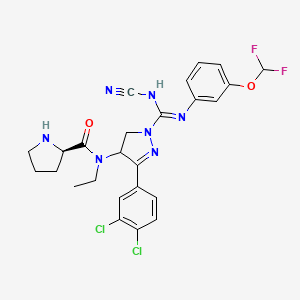
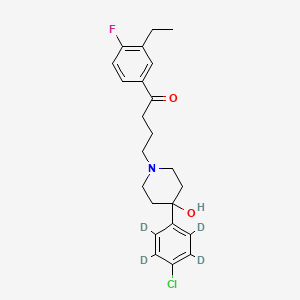
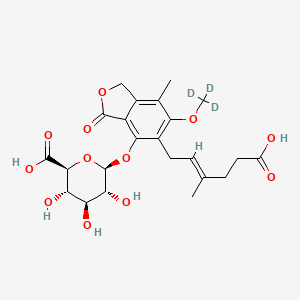
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
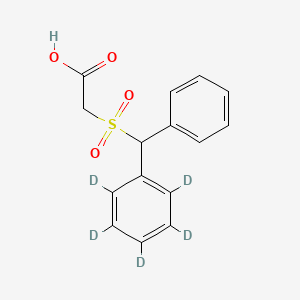


![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
